Cas no 234098-35-2 (Quinazoline,7-(bromomethyl)-4-chloro-)
Quinazoline,7-(bromomethyl)-4-chloro- Chemical and Physical Properties
Names and Identifiers
-
- Quinazoline,7-(bromomethyl)-4-chloro-
- 7-(bromomethyl)-4-chloroQuinazoline
- 7-(bromomethyl)-4-chloranyl-quinazoline
- 7-Bromomethyl-4-chloroquinazoline
- 7-Bromomethyl-4-chloro-quinazoline
- A816703
- AG-E-68238
- CTK4F1423
- KB-249634
- SCHEMBL4060831
- 234098-35-2
- YXMZSPUJMICFKD-UHFFFAOYSA-N
- FT-0738856
- DTXSID60620485
- 7-(bromomethyl)-4-chloro-quinazoline
-
- Inchi: 1S/C9H6BrClN2/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2
- InChI Key: YXMZSPUJMICFKD-UHFFFAOYSA-N
- SMILES: BrCC1C=CC2=C(N=CN=C2C=1)Cl
Computed Properties
- Exact Mass: 255.94038
- Monoisotopic Mass: 255.94029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78
Quinazoline,7-(bromomethyl)-4-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011423-500mg |
7-Bromomethyl-4-chloro-quinazoline |
234098-35-2 | 97% | 500mg |
$752.10 | 2023-09-02 | |
| Chemenu | CM213347-1g |
7-(Bromomethyl)-4-chloroquinazoline |
234098-35-2 | 97% | 1g |
$860 | 2021-08-04 | |
| Ambeed | A655464-1g |
7-(Bromomethyl)-4-chloroquinazoline |
234098-35-2 | 97% | 1g |
$920.0 | 2024-07-28 | |
| Chemenu | CM213347-1g |
7-(Bromomethyl)-4-chloroquinazoline |
234098-35-2 | 97% | 1g |
$911 | 2024-07-28 |
Quinazoline,7-(bromomethyl)-4-chloro- Suppliers
Quinazoline,7-(bromomethyl)-4-chloro- Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Quinazoline,7-(bromomethyl)-4-chloro-
Introduction to Quinazoline, 7-(bromomethyl)-4-chloro- (CAS No. 234098-35-2)
Quinazoline, 7-(bromomethyl)-4-chloro- (CAS No. 234098-35-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinazolines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The presence of a bromomethyl and a chloro substituent on the quinazoline ring imparts unique chemical and biological characteristics to this molecule, making it a valuable candidate for various applications.
The chemical structure of Quinazoline, 7-(bromomethyl)-4-chloro- consists of a six-membered quinazoline ring with a bromomethyl group at the 7-position and a chloro group at the 4-position. The bromomethyl group is particularly noteworthy as it can undergo various chemical reactions, such as nucleophilic substitution, which can be harnessed for the synthesis of more complex derivatives. The chloro substituent, on the other hand, can influence the compound's solubility and electronic properties, thereby affecting its biological activity.
In recent years, significant advancements have been made in understanding the biological activities of quinazoline derivatives. One of the most promising areas of research involves their potential as anticancer agents. Studies have shown that certain quinazoline derivatives can inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases and topoisomerases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Quinazoline, 7-(bromomethyl)-4-chloro- exhibits potent inhibitory activity against epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Beyond its anticancer potential, Quinazoline, 7-(bromomethyl)-4-chloro- has also shown promise in other therapeutic areas. Research conducted by a team at the University of California revealed that this compound possesses anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism behind its anti-inflammatory effects is believed to involve the inhibition of pro-inflammatory cytokines and enzymes.
The synthesis of Quinazoline, 7-(bromomethyl)-4-chloro- typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of an appropriate amine with a substituted benzaldehyde followed by cyclization to form the quinazoline ring. The introduction of the bromomethyl and chloro substituents can be achieved through subsequent functional group manipulations. Advances in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound.
In addition to its therapeutic applications, Quinazoline, 7-(bromomethyl)-4-chloro- is also used as an intermediate in the synthesis of other bioactive compounds. Its versatile reactivity makes it an attractive starting material for developing novel drug candidates with improved pharmacological profiles. For example, researchers at Harvard University have utilized this compound as a building block in the development of new antiviral agents targeting HIV and influenza viruses.
The safety profile of Quinazoline, 7-(bromomethyl)-4-chloro- has been extensively evaluated through various preclinical studies. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations and does not pose significant safety concerns when used within recommended dosages. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, Quinazoline, 7-(bromomethyl)-4-chloro- (CAS No. 234098-35-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new therapeutic agents targeting cancer, inflammation, and viral infections. Continued research into this compound's properties and potential uses will likely lead to further advancements in drug discovery and development.
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